

# SU11752 Key Characteristics & Experimental Data

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**Compound Focus: SU-11752**

Cat. No.: S548525

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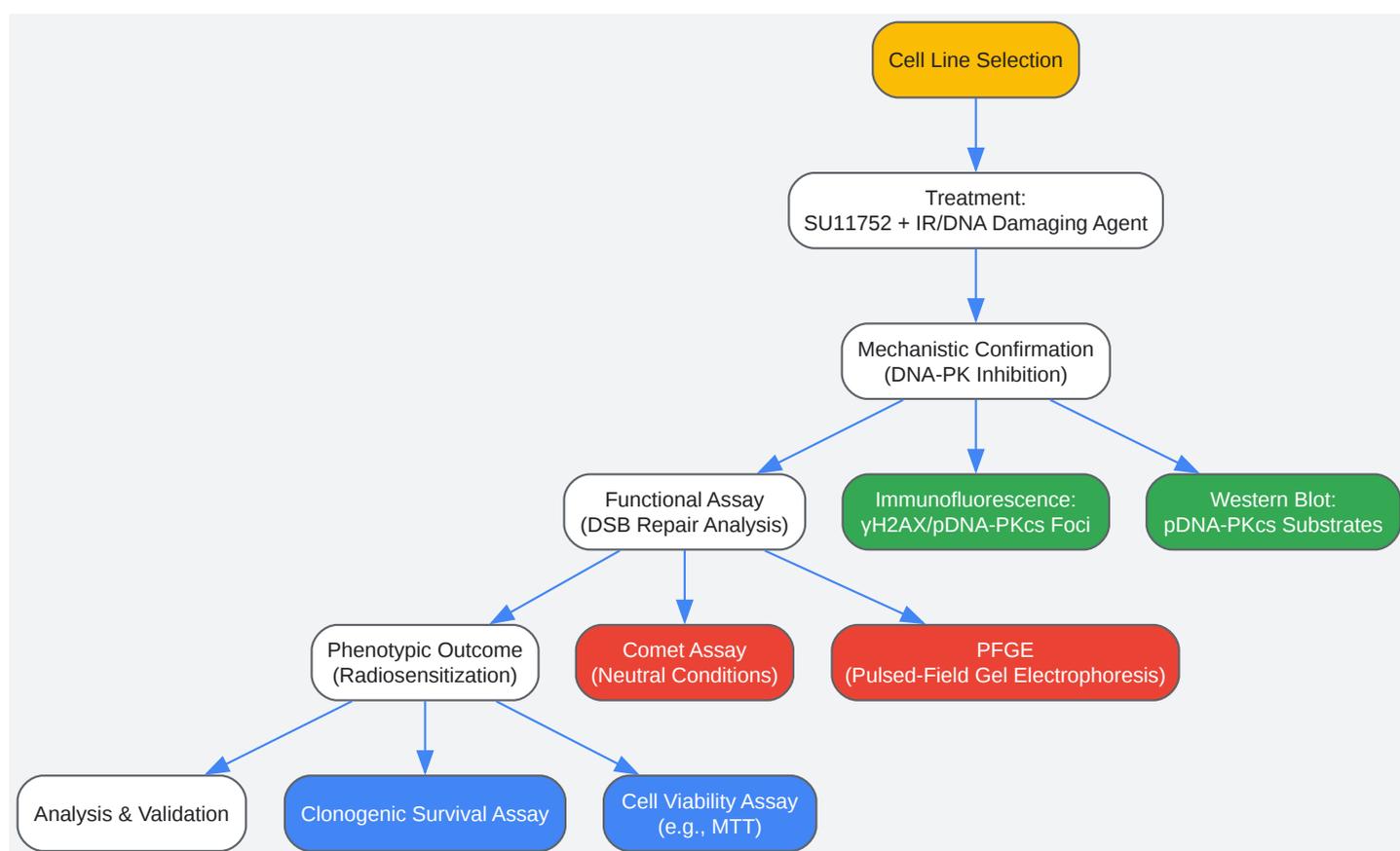
This table consolidates the core biochemical and early experimental findings for SU11752 as reported in the original study [1] [2].

| Parameter             | Description / Value   |
|-----------------------|---|
| Molecular Formula     | C <sub>26</sub> H <sub>27</sub> N <sub>3</sub> O <sub>5</sub> S [3] |
| Molecular Weight      | 493.575 g/mol [3]   |
| Primary Target        | DNA-dependent protein kinase (DNA-PK) [1] [2]                       |
| Mechanism of Action   | Competitive ATP inhibitor [1] [2]                                   |
| Potency (DNA-PK)      | Equally potent as wortmannin [1] [2]                                |
| Selectivity           | >500-fold more selective for DNA-PK over PI3K p110γ [1] [2] [3]     |
| Cellular Activity     | Inhibits DNA double-strand break repair [1] [2]                     |
| Radiosensitization    | Five-fold sensitization to ionizing radiation [1] [2]               |
| Cell Cycle Effects    | Normal progression at DNA-repair inhibitory concentrations [1] [2]  |
| ATM Kinase Inhibition | Not inhibited at effective concentrations [1] [2]                   |

## Proposed Experimental Pathways & Workflows

Based on the known mechanism of SU11752 and standard practices for DNA-PK inhibitors, here are conceptual frameworks for key experiments. You can use these as a starting point to design your detailed protocols.

The following diagram outlines the logical flow of a typical experiment to confirm SU11752's on-target effect and subsequent functional impact.



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## Guidance for Developing Your Protocol

Since specific dosing schedules are not available in the literature I found, you will need to establish these empirically. Here is a recommended approach:

- **Start with Cited Research:** The foundational study by [1] is your primary reference. While it may not detail *in vivo* dosing, it confirms the compound's activity and selectivity.
- **Dose Determination:**
  - **In Vitro:** Begin by establishing a dose-response curve using your cell lines. A clonogenic survival assay combined with IR is the gold standard for confirming radiosensitization [1] [4].
  - **In Vivo:** Without published protocols, you must derive dosing from first principles. This typically involves:
    - **Pharmacokinetic (PK) Studies:** Determine the compound's absorption, distribution, metabolism, and excretion in your animal model.
    - **Toxicity Assessment:** Conduct a maximum tolerated dose (MTD) study.
    - **Efficacy Modeling:** Aim for a dosing schedule (e.g., single dose before IR, or multiple doses) that maintains effective blood/tissue concentrations based on your *in vitro* IC<sub>50</sub> and PK data.
- **Consult Newer Inhibitors:** Note that SU11752 is an early-generation inhibitor. More recent, clinically advanced DNA-PK inhibitors like **M3814 (Peposertib)** and **AZD7648** have published dosing schedules in preclinical models [5]. The protocols for these compounds can provide an excellent, modern reference point for your work with SU11752.

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## References

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